Solithromycine

Vue d'ensemble

Description

La Solithromycine, également connue sous son nom commercial Solithera, est un antibiotique cétolide qui est actuellement en développement clinique pour le traitement des pneumonies acquises en communauté et d'autres infections . Elle présente une excellente activité in vitro contre un large spectre de pathogènes respiratoires Gram-positifs, y compris les souches résistantes aux macrolides . La this compound a montré une activité contre la plupart des pathogènes respiratoires Gram-positifs et Gram-négatifs fastidieux courants et est en cours d'évaluation pour son utilité dans le traitement de la gonorrhée .

Applications De Recherche Scientifique

Solithromycin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of ketolide antibiotics.

Biology: Solithromycin is used to study the mechanisms of bacterial resistance and the development of new antibiotics.

Mécanisme D'action

Target of Action

Solithromycin, also known as CEM-101, primarily targets the bacterial 23S ribosomal RNA . The 23S ribosomal RNA is a crucial component of the bacterial ribosome, which is responsible for protein synthesis. By targeting this RNA, Solithromycin interferes with the protein synthesis process, which is vital for bacterial growth and survival .

Mode of Action

Solithromycin interacts with its target, the 23S ribosomal RNA, by binding to it . This binding prevents the bacteria from synthesizing proteins, thereby inhibiting their growth and proliferation . This mode of action is similar to that of macrolides, but Solithromycin has been specifically designed to act against respiratory tract bacteria that have become resistant to treatment with macrolide class of antibiotics .

Biochemical Pathways

The primary biochemical pathway affected by Solithromycin is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, Solithromycin prevents the formation of peptide chains, thereby inhibiting protein synthesis . This disruption of protein synthesis affects various downstream processes essential for bacterial growth and survival.

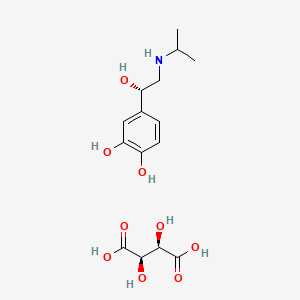

Pharmacokinetics

Solithromycin exhibits multi-compartment pharmacokinetics, a large volume of distribution (>500 L), and approximately 67% bioavailability when given orally . Its major metabolic pathway appears to follow cytochrome P450 (CYP) 3A4, with metabolites of Solithromycin undergoing biliary excretion . It’s important to note that solithromycin exhibits nonlinear pharmacokinetics and accumulates moderately over multiple dosing regimens due to autoinhibition .

Result of Action

The molecular and cellular effects of Solithromycin’s action result in the inhibition of bacterial growth and proliferation . By preventing protein synthesis, Solithromycin causes bacteriostatic (inhibits bacteria) as well as bactericidal (kills bacteria) effects .

Action Environment

The action, efficacy, and stability of Solithromycin can be influenced by various environmental factors. For instance, the presence of other drugs can affect Solithromycin concentrations through drug-drug interactions . Additionally, patient-specific factors such as age, gender, and health status can also influence the action and efficacy of Solithromycin.

Analyse Biochimique

Biochemical Properties

Solithromycin interacts with various biomolecules in its role as an antibiotic. It inhibits bacterial translation by binding to the 23S ribosomal RNA, preventing the offending bacteria from synthesizing proteins . This interaction with the ribosomal RNA is a key aspect of Solithromycin’s biochemical activity.

Cellular Effects

Solithromycin has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to prevent bacteria from synthesizing proteins is a crucial aspect of its cellular effects.

Molecular Mechanism

Solithromycin exerts its effects at the molecular level through several mechanisms. It binds to 23S rRNA and 50S subunits in the bacterial ribosomes, cellular particles that synthesize proteins, and prevents the formation of peptide chains . This binding interaction with biomolecules is a key part of Solithromycin’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Solithromycin can change over time. For instance, it has been observed that Solithromycin is primarily eliminated in the feces after extensive metabolism via a complex metabolic pathway . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the specific conditions of the laboratory setting.

Metabolic Pathways

Solithromycin is involved in various metabolic pathways. Its major metabolic pathway appears to follow cytochrome P450 (CYP) 3A4, with metabolites of Solithromycin undergoing biliary excretion . This interaction with enzymes and cofactors in the metabolic pathway can also affect metabolic flux or metabolite levels.

Transport and Distribution

Solithromycin is transported and distributed within cells and tissues. While specific transporters or binding proteins that Solithromycin interacts with were not found, it is known that the compound is primarily eliminated in the feces after extensive metabolism . This suggests that Solithromycin may interact with various transporters or binding proteins during its distribution within cells and tissues.

Subcellular Localization

It is known that Solithromycin binds to 23S rRNA and 50S subunits in the bacterial ribosomes , suggesting that it may be localized to the ribosomes within bacterial cells

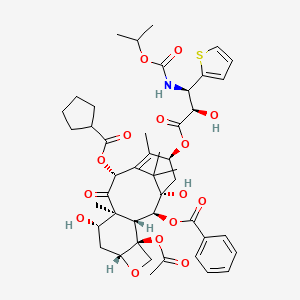

Méthodes De Préparation

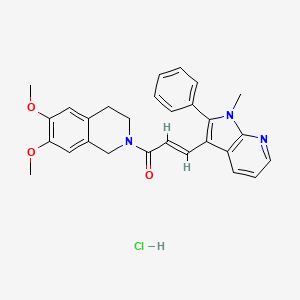

La synthèse de la Solithromycine implique plusieurs étapes, à partir de la clarithromycine comme précurseur . La voie de synthèse comprend les étapes clés suivantes :

Addition Conjuguée : Cette étape implique l'ajout d'un cycle triazole à la molécule de clarithromycine.

Fluorination : Introduction d'un atome de fluor à une position spécifique pour améliorer la stabilité et l'activité du composé.

Méthoxylation : Ajout d'un groupe méthoxy pour améliorer les propriétés pharmacocinétiques.

Purification Finale : Le produit final est purifié à l'aide de techniques chromatographiques pour obtenir la this compound sous sa forme pure.

Les méthodes de production industrielle de la this compound sont conçues pour être évolutives et rentables, assurant un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

La Solithromycine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers métabolites. Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium.

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la this compound, qui peuvent être analysés à l'aide de techniques comme la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et la réactivité des antibiotiques cétolides.

Biologie : La this compound est utilisée pour étudier les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.

5. Mécanisme d'Action

La this compound fonctionne en empêchant la synthèse des protéines dont les bactéries ont besoin pour survivre et se multiplier. Elle se lie à l'ARN ribosomal 23S et aux sous-unités 50S des ribosomes bactériens, empêchant la formation de chaînes peptidiques . Cette action inhibe la synthèse des protéines bactériennes, entraînant la mort des cellules bactériennes. La this compound a trois sites de liaison ribosomiques distincts, ce qui améliore son activité contre les bactéries résistantes aux macrolides .

Comparaison Avec Des Composés Similaires

La Solithromycine est comparée à d'autres composés similaires tels que la télithromycine et la clarithromycine. Alors que la télithromycine se lie également au ribosome, la this compound a trois sites de liaison ribosomiques distincts, offrant une plus grande activité contre les bactéries résistantes aux macrolides . De plus, la this compound possède un atome de fluor à une position spécifique, ce qui améliore sa stabilité et son activité par rapport aux autres cétolides .

Composés Similaires

- Télithromycine

- Clarithromycine

- Azithromycine

Les modifications structurales uniques de la this compound et sa liaison ribosomale améliorée en font un candidat prometteur pour le traitement des infections bactériennes, en particulier celles causées par des souches résistantes aux macrolides .

Propriétés

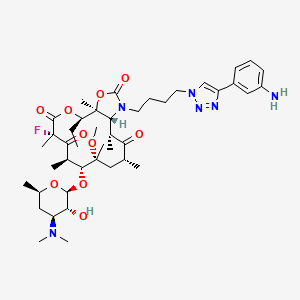

IUPAC Name |

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXFZUPTQVDPPK-ZAWHAJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65FN6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028410 | |

| Record name | Solithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760981-83-7 | |

| Record name | Solithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760981-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solithromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of solithromycin?

A1: Solithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [, , , , ]

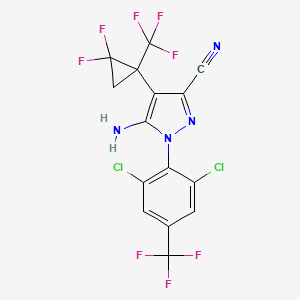

Q2: How does solithromycin's binding to the ribosome differ from other macrolides?

A2: Unlike other macrolides, solithromycin possesses a fluorine atom at the C2 position of its lactone ring. This fluorine atom interacts with the glycosidic bond of C2611 of 23S rRNA, enhancing binding affinity and contributing to its activity against macrolide-resistant isolates. []

Q3: Does solithromycin affect bacterial ribosomal subunit formation?

A3: Yes, studies have shown that solithromycin impairs the formation of the bacterial 50S ribosomal subunit, similar to other ketolides. This effect has been observed in Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae. []

Q4: Does solithromycin exhibit any activity against intracellular pathogens?

A4: Yes, solithromycin demonstrates significant intracellular accumulation, achieving high cellular-to-extracellular concentration ratios. This characteristic allows it to effectively target intracellular pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Legionella pneumophila. []

Q5: What is the molecular structure of solithromycin?

A5: Please refer to the chemical structure provided in the publication for a detailed visualization of solithromycin. [, ]

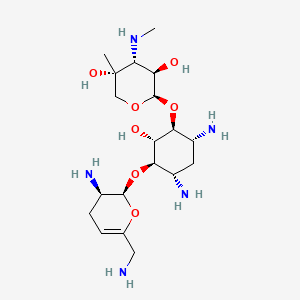

Q6: How does the structure of solithromycin differ from other macrolides, contributing to its enhanced stability?

A6: Solithromycin lacks the L-cladinose sugar moiety at the C3 position of the erythronolide ring, which is present in other macrolides like clarithromycin. This difference results in a hydroxyl group oxidized to a keto group, enhancing its acid stability. []

Q7: How does the presence of fluorine at the C2 position of solithromycin impact its activity?

A7: The fluorine atom at the C2 position allows solithromycin to bind to three distinct sites on the ribosome, compared to two sites for telithromycin. This enhanced binding contributes to its superior activity, particularly against streptococci expressing the erm methyltransferase. []

Q8: Does the absence of a pyridine moiety in solithromycin's side chain offer any advantages?

A8: Yes, unlike some older macrolides, solithromycin lacks a pyridine moiety in its side chain. This structural difference is beneficial as it eliminates the potential for nicotinic acetylcholine receptor inhibition, which has been linked to adverse effects such as blurry vision and hepatotoxicity. []

Q9: How is solithromycin metabolized in the body?

A9: Solithromycin is primarily metabolized in the liver, mainly via oxidative pathways, likely mediated by CYP3A4. N-acetylation represents a minor metabolic pathway. []

Q10: Does hepatic impairment affect solithromycin dosing?

A10: No dosage adjustment is necessary for patients with mild, moderate, or severe hepatic impairment. While total exposure to solithromycin might decrease in patients with severe impairment, this reduction is likely related to higher body mass index rather than impaired liver function. []

Q11: What is the impact of food on the oral bioavailability of solithromycin?

A11: High-fat food does not significantly affect the oral bioavailability of solithromycin. []

Q12: How does solithromycin distribute in the body?

A12: Solithromycin demonstrates significant distribution into various compartments, including epithelial lining fluid (ELF) and alveolar macrophages (AM). Notably, concentrations in ELF and AM are considerably higher compared to simultaneous plasma concentrations. []

Q13: Does solithromycin cross the placental barrier?

A13: Yes, studies in pregnant sheep models indicate that solithromycin readily crosses the placenta, achieving significant concentrations in fetal plasma and amniotic fluid. This characteristic suggests its potential for treating intrauterine infections. []

Q14: Are there any active metabolites of solithromycin?

A14: Yes, solithromycin is metabolized into two primary bioactive polar metabolites: N-acetyl-CEM-101 (CEM-122) and CEM-214. These metabolites exhibit delayed accumulation and clearance in fetal plasma and amniotic fluid, potentially contributing to a prolonged antimicrobial effect. [, ]

Q15: What is the in vitro activity of solithromycin against Streptococcus pneumoniae with various macrolide resistance mechanisms?

A15: Solithromycin demonstrates potent activity against both macrolide-susceptible and -resistant Streptococcus pneumoniae strains, including those with erm(B) and mef(A) resistance mechanisms. Notably, its MICs are consistently lower than telithromycin against all tested strains. []

Q16: How effective is solithromycin against Ureaplasma spp., a common cause of preterm birth?

A16: Solithromycin exhibits potent in vitro activity against Ureaplasma spp. isolates, with significantly lower MIC values compared to azithromycin. This finding highlights its potential for preventing and treating intrauterine infections associated with preterm birth. []

Q17: Does solithromycin display any activity against Mycoplasma genitalium, a sexually transmitted infection?

A17: Yes, solithromycin exhibits superior in vitro activity against Mycoplasma genitalium compared to other macrolides, doxycycline, and fluoroquinolones, including strains resistant to macrolides and quinolones. []

Q18: What is the efficacy of solithromycin in animal models of respiratory infections?

A18: Solithromycin demonstrated efficacy in a neutropenic murine lung infection model against Streptococcus pneumoniae. The free-drug plasma and total-drug ELF AUC/MIC ratios were identified as the most predictive PK/PD indices for efficacy. []

Q19: Has solithromycin shown any efficacy in a chinchilla model of otitis media?

A19: Yes, in a chinchilla model, solithromycin effectively sterilized middle ear fluid in a significant proportion of animals challenged with Haemophilus influenzae and Streptococcus pneumoniae, including strains with macrolide resistance. []

Q20: What are the known mechanisms of resistance to solithromycin?

A20: Resistance to solithromycin can arise from mutations in ribosomal proteins (L3, L4, L22, L32, and S4), 23S rRNA, and genes involved in phosphate transport, DEAD box helicase activity, and erm(B) regulation. []

Q21: Does solithromycin exhibit cross-resistance with other macrolides?

A22: While solithromycin maintains activity against many macrolide-resistant strains, some level of cross-resistance has been observed, particularly with azithromycin. This is evident in Plasmodium falciparum strains with azithromycin resistance, which also show reduced susceptibility to solithromycin. []

Q22: What are the common adverse effects observed with solithromycin in clinical trials?

A24: The most frequently reported adverse events in clinical trials were mild to moderate gastrointestinal symptoms, primarily diarrhea and nausea. [, ]

Q23: Does solithromycin cause QT prolongation?

A25: Unlike some other macrolide antibiotics, solithromycin does not prolong the QT interval, indicating a favorable cardiac safety profile. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)

![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)

![5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid](/img/structure/B1680982.png)